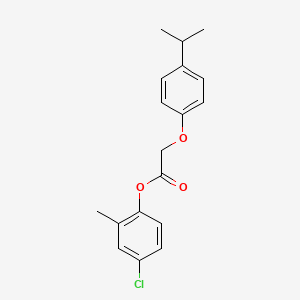

![molecular formula C13H17N5 B5551478 N-({1-[(2-甲基-1H-咪唑-1-基)甲基]环丙基}甲基)嘧啶-4-胺](/img/structure/B5551478.png)

N-({1-[(2-甲基-1H-咪唑-1-基)甲基]环丙基}甲基)嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine often involves one-pot synthesis or tandem addition-cyclization reactions, utilizing ketene aminals and isothiocyanate or similar reactants. For example, Ram et al. (2002) detailed a novel one-pot synthesis approach for imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones through tandem addition-cyclization reactions, which may be relevant for synthesizing related compounds (Ram et al., 2002).

Molecular Structure Analysis

The molecular structure of such compounds can be ascertained through techniques like single crystal X-ray diffraction analysis, which reveals the network of various inter- and intramolecular interactions responsible for the stability and packing of the molecules in the crystalline state. The study by Ram et al. is an example of using this technique to confirm the structure of synthesized compounds (Ram et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine derivatives can include reactions with various nucleophiles and electrophiles, cyclization reactions, and more. For instance, cyclocondensation reactions using acid anhydrides have been utilized to synthesize novel mesoionic compounds, as detailed by Edstrom et al. (1994), which could potentially be applied to related compounds (Edstrom et al., 1994).

科学研究应用

合成与表征

研究人员对与 N-({1-[(2-甲基-1H-咪唑-1-基)甲基]环丙基}甲基)嘧啶-4-胺 结构类似的化合物的合成和表征进行了研究,探索了它们在药物化学和材料科学中的潜在应用。这些研究包括新的合成路线的开发、晶体学分析和理论性质计算,以了解其对癌症和微生物的生物活性起源 (Titi 等人,2020)。

生物活性

对与 N-({1-[(2-甲基-1H-咪唑-1-基)甲基]环丙基}甲基)嘧啶-4-胺 类似的化合物的生物活性的探索已经深入了解了它们作为抗肿瘤、抗菌和抗溃疡剂的潜力。这包括识别抗肿瘤、抗真菌和抗菌活性的药效基团位点,以及评估抗溃疡应用中的细胞保护特性 (Starrett 等人,1989)。此外,一些化合物对各种癌细胞系表现出显着的抗增殖活性,突出了它们作为抗癌剂的潜力 (Lukasik 等人,2012)。

抗氧化活性

研究还表明,与 N-({1-[(2-甲基-1H-咪唑-1-基)甲基]环丙基}甲基)嘧啶-4-胺 结构类似的衍生物具有显着的抗氧化活性,表明它们可用于对抗氧化应激相关疾病。发现给电子取代基的存在会增强自由基清除活性,表明结构修饰在设计有效的抗氧化剂中至关重要 (Kotaiah 等人,2012)。

属性

IUPAC Name |

N-[[1-[(2-methylimidazol-1-yl)methyl]cyclopropyl]methyl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-11-15-6-7-18(11)9-13(3-4-13)8-16-12-2-5-14-10-17-12/h2,5-7,10H,3-4,8-9H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVJVBBBLXVHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2(CC2)CNC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)

![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)

![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)

![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)

![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)